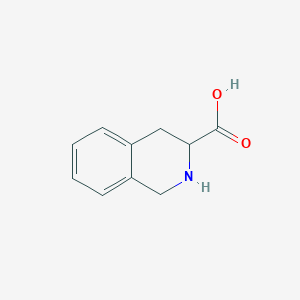

Ácido 1,2,3,4-tetrahidroisoquinolina-3-carboxílico

Descripción general

Descripción

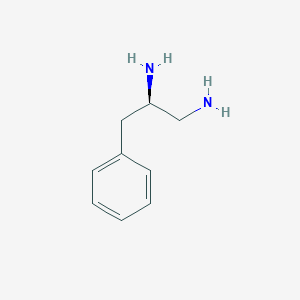

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) is a naturally occurring organic compound that is widely used in scientific research. It is a structural analog of the neurotransmitter dopamine and has been used in a variety of studies to investigate the effects of dopamine on various physiological processes. THIQ-3-COOH has been studied as a potential therapeutic agent for a number of conditions, including Parkinson's disease, depression, and schizophrenia.

Aplicaciones Científicas De Investigación

Inhibidores de la vía de punto de control inmunitario PD-1/PD-L1

Se ha diseñado y evaluado una serie de derivados de ácido THIQ-3-carboxílico para determinar su actividad inhibitoria contra la interacción proteína-proteína PD-1/PD-L1 en un ensayo de transferencia de energía de resonancia de fluorescencia resuelta en el tiempo homogéneo . Estos inhibidores están surgiendo como una posible modalidad terapéutica alternativa con características moleculares distintas en comparación con los anticuerpos monoclonales anti-PD-1 y anti-PD-L1 .

Actividades biológicas contra patógenos infecciosos

Los compuestos naturales y sintéticos basados en THIQ ejercen diversas actividades biológicas contra varios patógenos infecciosos . El andamiaje heterocíclico THIQ ha ganado mucha atención en la comunidad científica, lo que ha dado como resultado el desarrollo de nuevos análogos THIQ con potente actividad biológica .

Actividades biológicas contra los trastornos neurodegenerativos

Los compuestos basados en THIQ también muestran potencial para combatir los trastornos neurodegenerativos . La relación estructura-actividad (SAR) y su mecanismo de acción son áreas de investigación en curso .

Síntesis de inhibidores de la inflamación

El ácido 1,2,3,4-tetrahidro-3-isoquinolincarboxílico se utilizó en la síntesis de 10,10 a -dihidroimidazo- [1,5- b ]isoquinolina-1,3 (2 H,5 H)-dionas, que son inhibidores de la inflamación .

Síntesis de inhibidores de la biosíntesis de apoproteína B-100

Este compuesto también se ha utilizado en la síntesis de inhibidores de la biosíntesis de apoproteína B-100 . La apoproteína B-100 es un componente proteico principal de la lipoproteína de baja densidad (LDL), y los inhibidores de su biosíntesis pueden utilizarse potencialmente en el tratamiento de la hipercolesterolemia .

Síntesis de inhibidores de la metaloproteinasa que degrada la matriz

El ácido 1,2,3,4-tetrahidro-3-isoquinolincarboxílico se ha utilizado en la síntesis de inhibidores de la metaloproteinasa que degrada la matriz <svg class="icon" height="16" p-

Mecanismo De Acción

Target of Action

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe) . It is an unnatural α-amino acid that represents the core structural motif in a large number of tailored enzyme inhibitors . It has been identified as a core structural element present in several peptide-based drugs .

Mode of Action

The primary function of Tic in therapeutic peptide design is that of acting as a conformationally restricted analog of phenylalanine (Phe) and sometimes a more hydrophobic one for proline (Pro), which usually results in an increase in bioavailability, selectivity, and potency .

Biochemical Pathways

Tic has been identified as a core structural motif in a large number of tailored enzyme inhibitors, potent receptor ligands, and analogs of natural products . Some remarkable examples are the optimization of enalapril, which led to more potent angiotensin-converting enzyme inhibitor quinapril , and the Phe to Tic substitution in CVFM tetrapeptide inhibitor of farnesyl transferase .

Pharmacokinetics

Its use as a conformationally restricted analog of phenylalanine in therapeutic peptide design suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Tic has been used in the synthesis of 10,10 a -dihydroimidazo- [1,5- b ]isoquinoline-1,3 (2 H,5 H)-diones, an inhibitor of inflammation, apoprotein B-100 biosynthesis, and matrix-degrading metalloproteinase .

Action Environment

Safety and Hazards

When handling 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation .

Direcciones Futuras

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid and its derivatives have shown potential in the development of new anticancer therapies . Inhibitors with the 5-cyano-3-pyridinyl or 3-cyanophenyl appendages situated at the 1-position of the new THIQ scaffold could serve as promising lead compounds for further optimization into potent inhibitors against the PD-1/PD-L1 PPI . Furthermore, the synthesis of enantiomerically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids has been developed, providing access to chiral carboxyl-substituted 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydro-ß-carbolines .

Análisis Bioquímico

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit nitric oxide synthase by binding to the heme iron of the enzyme .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

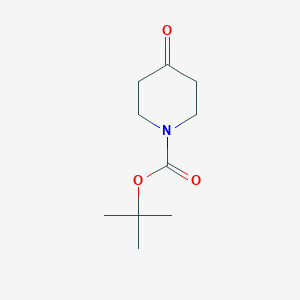

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKMGYQJPOAASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41994-51-8 (hydrochloride) | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80868286 | |

| Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67123-97-1, 35186-99-3, 103733-65-9 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67123-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067123971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14794 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0KDL86B2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Tic exhibits diverse biological activities, largely attributed to its conformational rigidity, making it a valuable building block in peptide-based drug design.

ANone:

- Spectroscopic data: Detailed spectroscopic characterization of Tic and its derivatives, including NMR (1H and 13C), IR, and mass spectrometry data, can be found in various research publications. [, , , , ] These studies provide valuable insights into the structural conformation and dynamics of Tic and its derivatives.

A: While specific information on material compatibility is limited in the provided literature, Tic derivatives have demonstrated stability in various solvents and formulations. For example, (S)-2-benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021) showed good solubility in both polar and non-polar solvents. [] Research on Tic-containing peptides highlights their stability during synthesis and purification processes. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)